2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE
Description
This compound features a pyrrolidine-2,5-dione (succinimide) core linked via an acetamide group to a 4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl side chain. The trifluoromethyl (CF₃) group is a hallmark of bioactive molecules, conferring metabolic stability and enhanced lipophilicity, which often improves membrane permeability and target binding . The alkyne (but-2-ynyl) linker introduces rigidity and may influence pharmacokinetic properties such as solubility and resistance to enzymatic degradation .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c18-17(19,20)12-4-3-5-13(10-12)26-9-2-1-8-21-14(23)11-22-15(24)6-7-16(22)25/h3-5,10H,6-9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZBEQPFOFZRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of maleic anhydride with ammonia, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.
Coupling with But-2-yn-1-yl Acetate: The final step involves coupling the pyrrolidinone derivative with but-2-yn-1-yl acetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticonvulsant and analgesic agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, leading to its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from ZINC Database ()
- Z9 (ZINC35476132): N-Cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide Key Differences:
- Replaces the pyrrolidin-dione with a 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, enhancing metabolic stability.
Cyclopentyl substituent vs. alkyne linker: The former may increase steric bulk, affecting target selectivity.
Z10 (ZINC14662615) : N-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxo-2-[tetrahydrofuran-2-yl]isoindoline-5-carboxamide
- Key Differences :
- Isoindoline-1,3-dione core (phthalimide derivative) vs. pyrrolidin-dione: Alters hydrogen-bonding capacity and solubility.
- Bromine substituent introduces steric and electronic effects distinct from the alkyne linker in the target compound .
Pharmacopeial Compounds ()
Compounds m, n, and o in share acetamide backbones but incorporate tetrahydropyrimidinone and hydroxy groups. Their stereochemical complexity (e.g., (2S,4S,5S) configurations) suggests precise receptor interactions, contrasting with the target compound’s lack of chiral centers. The hydroxy group in these analogs may enhance solubility but reduce blood-brain barrier penetration compared to the CF₃ group .
Pesticide Analogs ()
- Diflufenican: N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Shares the 3-CF₃-phenoxy motif but uses a pyridinecarboxamide scaffold. The pyridine ring’s nitrogen enables π-stacking interactions absent in the target compound’s alkyne linker .
- Sulfentrazone : Contains a difluoromethyl-triazolone group, highlighting the role of fluorine in agrochemical activity. The target compound’s CF₃ group may similarly enhance herbicidal or fungicidal potency .
Functional Group Analysis and Pharmacological Implications
| Feature | Target Compound | Z9 (ZINC35476132) | Diflufenican |
|---|---|---|---|
| Core Structure | Pyrrolidine-2,5-dione | 1,2,4-Oxadiazole | Pyridinecarboxamide |
| Key Substituent | CF₃-phenoxy-but-2-ynyl | 4-Methoxyphenyl-oxadiazole | CF₃-phenoxy-pyridine |
| Linker | Rigid alkyne (but-2-ynyl) | Ether | Ether |
| Electron Effects | Strong electron-withdrawing (CF₃) | Moderate electron-donating (OCH₃) | Strong electron-withdrawing (CF₃) |
| Metabolic Stability | High (CF₃ resists oxidation) | Moderate (oxadiazole may undergo hydrolysis) | High (CF₃ and pyridine stability) |
| Potential Applications | Enzyme inhibition (e.g., proteases, kinases) | Antiviral (oxadiazole motifs in NS5 inhibitors) | Herbicide (disruption of carotenoid biosynthesis) |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a complex structure that includes a pyrrolidine ring and a trifluoromethyl phenoxy group. The presence of these functional groups may contribute to its unique biological properties.
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Specific Enzymes : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation in various tissues.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-κB and MAPK, which are crucial in regulating inflammation and cellular stress responses.
- Antioxidative Properties : The compound exhibits antioxidative activity, which helps in mitigating oxidative stress-related damage in cells.
Anti-inflammatory Effects
Studies have demonstrated that this compound significantly reduces markers of inflammation in vitro and in vivo. For instance:
- In Vitro Studies : Cell cultures treated with the compound showed decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- In Vivo Studies : Animal models exhibited reduced edema and inflammatory cell infiltration upon administration of the compound.
Antioxidant Activity
The compound has been reported to enhance the activity of endogenous antioxidant enzymes, thereby reducing lipid peroxidation and protecting cells from oxidative damage. This was particularly noted in studies involving neuronal cells where the compound helped maintain cellular integrity under oxidative stress conditions.
Case Study 1: Inflammatory Response Modulation
A study involving murine models of acute lung injury demonstrated that treatment with the compound significantly reduced inflammatory cell recruitment to lung tissue. Histological analysis revealed decreased expression of inflammatory markers such as iNOS and COX-2, suggesting a potent anti-inflammatory effect .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective potential of the compound. In models of neurodegeneration, it was found to activate Nrf2 signaling pathways, leading to increased expression of heme oxygenase-1 (HO-1), an important antioxidant enzyme. This activation correlated with reduced neuronal apoptosis and improved survival rates in treated animals .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
